molecular formula C21H19N5O2 B14095914 (2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B14095914
M. Wt: 373.4 g/mol
InChI Key: OMFCOTQIQUNWTD-UHFFFAOYSA-N
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Description

(2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions One common approach is to start with the quinoline derivative, which undergoes functionalization to introduce the hydroxy group at the 2-position The triazolopyridine moiety is then synthesized separately and coupled with the quinoline derivative through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reactions. Additionally, the use of catalysts and solvents that facilitate the reactions while minimizing by-products is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the quinoline or triazolopyridine moieties.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The quinoline and triazolopyridine moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Triazolopyridine Compounds: Molecules featuring the triazolopyridine moiety with variations in other parts of the structure.

    Piperidine-Containing Compounds: Compounds with piperidine rings but different functional groups attached.

Uniqueness

What sets (2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one

InChI

InChI=1S/C21H19N5O2/c27-19-13-16(15-5-1-2-6-17(15)22-19)21(28)25-11-8-14(9-12-25)20-24-23-18-7-3-4-10-26(18)20/h1-7,10,13-14H,8-9,11-12H2,(H,22,27)

InChI Key

OMFCOTQIQUNWTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC(=O)NC5=CC=CC=C54

Origin of Product

United States

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